5-Bromo-2-cyclopropyl-3-methylpyridine
Description
5-Bromo-2-cyclopropyl-3-methylpyridine is a brominated pyridine derivative featuring a cyclopropyl substituent at the 2-position and a methyl group at the 3-position. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol. The compound’s structure combines steric bulk (cyclopropyl) and electron-withdrawing (bromo) groups, which influence its reactivity and physical properties.
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-3-methylpyridine |
InChI |
InChI=1S/C9H10BrN/c1-6-4-8(10)5-11-9(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
MPJLNVMORMEOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2CC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-3-methylpyridine typically involves the bromination of 2-cyclopropyl-3-methylpyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-2-cyclopropyl-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Aryl or alkyl-substituted pyridines are the major products.
Oxidation and Reduction Products: The products vary based on the extent of oxidation or reduction.
Scientific Research Applications
5-Bromo-2-cyclopropyl-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | CAS RN | Molecular Formula | Substituents (Positions) | Key Structural Features |
|---|---|---|---|---|
| 5-Bromo-2-cyclopropyl-3-methylpyridine | - | C₉H₁₀BrN | Br (5), cyclopropyl (2), CH₃ (3) | High steric hindrance; electron-deficient ring |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | Br (2), CH₃ (3) | Simpler structure; lower steric bulk |
| 5-Bromo-2-methoxy-3-methylpyridine | - | C₇H₈BrNO | Br (5), OCH₃ (2), CH₃ (3) | Methoxy group enhances electron density |
| 5-Bromo-N-methylpyridin-2-amine | 98198-48-2 | C₆H₇BrN₂ | Br (5), NHCH₃ (2) | Amino group enables hydrogen bonding |
Notes:
- Electronic Effects: Bromine’s electron-withdrawing nature decreases pyridine’s basicity, while methoxy or amino groups can alter electron distribution for targeted reactivity .
Similarity Scores and Functional Relevance
Structural similarity scores () highlight compounds with overlapping motifs:
- 5-Bromo-N-methylpyridin-2-amine (Similarity: 0.78): Shares bromo and methyl groups but replaces cyclopropyl with an amino group, enabling participation in hydrogen bonding .
- 2-Amino-5-bromo-4-methylpyridine (Similarity: 0.78): Positional isomerism (methyl at 4 vs. 3) alters regioselectivity in reactions .
- Pyrimidine analogs (e.g., 5-Bromo-2-chloro-4-methylpyrimidine, Similarity: 0.61): Lower similarity due to heterocycle core differences (pyrimidine vs. pyridine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
